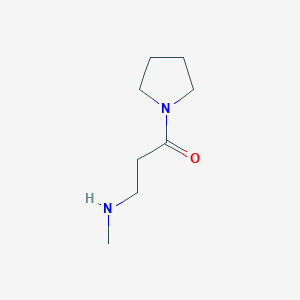
3-(Methylamino)-1-(pyrrolidin-1-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Methylamino)-1-(pyrrolidin-1-yl)propan-1-one, commonly known as MDPV, is a synthetic cathinone that belongs to the pyrovalerone class of compounds. It was first synthesized in the 1960s and gained popularity as a recreational drug in the early 2000s. However, due to its harmful effects, it has been banned in many countries.
Mecanismo De Acción
MDPV acts as a powerful stimulant by blocking the reuptake of dopamine, norepinephrine, and serotonin. This leads to an increase in the levels of these neurotransmitters in the brain, resulting in various physiological and behavioral effects.
Biochemical and Physiological Effects:
MDPV has various biochemical and physiological effects on the body. It increases the release of dopamine, norepinephrine, and serotonin, leading to increased heart rate, blood pressure, and body temperature. It also causes vasoconstriction, which can lead to cardiovascular problems. In addition, it can cause hyperthermia, seizures, and psychosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MDPV has been used in various laboratory experiments to study its effects on the central nervous system. However, due to its harmful effects, its use in laboratory experiments is limited. It is also difficult to obtain due to its legal status in many countries.
Direcciones Futuras
There are many future directions for research on MDPV. One area of interest is the development of new drugs that can target the same neurotransmitter systems as MDPV but with fewer harmful effects. Another area of interest is the study of the long-term effects of MDPV on the brain and body. This could help in the development of treatments for addiction and other related disorders.
Conclusion:
MDPV is a synthetic cathinone that has gained popularity as a recreational drug. However, due to its harmful effects, it has been banned in many countries. It acts as a potent reuptake inhibitor of dopamine, norepinephrine, and serotonin, leading to various physiological and behavioral effects. Its use in laboratory experiments is limited due to its harmful effects, but there are many future directions for research on MDPV.
Métodos De Síntesis
MDPV can be synthesized using various methods such as the Leuckart-Wallach reaction, reductive amination, and Mannich reaction. The Leuckart-Wallach reaction involves the reaction of 1-phenyl-2-propanone with methylamine and formic acid. Reductive amination involves the reaction of 1-phenyl-2-propanone with methylamine and sodium borohydride. The Mannich reaction involves the reaction of 1-phenyl-2-propanone with formaldehyde and methylamine.
Aplicaciones Científicas De Investigación
MDPV has been extensively studied for its effects on the central nervous system. It acts as a potent reuptake inhibitor of dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the brain. This results in various physiological and behavioral effects, including increased heart rate, blood pressure, and body temperature, as well as euphoria, agitation, and psychosis.
Propiedades
IUPAC Name |
3-(methylamino)-1-pyrrolidin-1-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-9-5-4-8(11)10-6-2-3-7-10/h9H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JULDFZJMONRCBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC(=O)N1CCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Methylamino)-1-(pyrrolidin-1-yl)propan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,6-dichloro-N-[4-(2-fluorobenzamido)-2-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2949838.png)

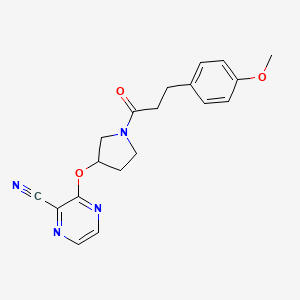
![2-{[3-(4-tert-butylphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]thio}-N-(2-methylphenyl)acetamide](/img/structure/B2949844.png)
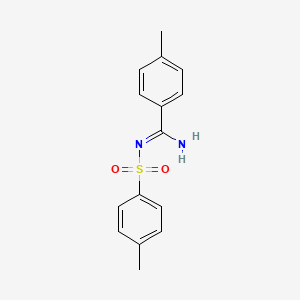

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide](/img/structure/B2949848.png)
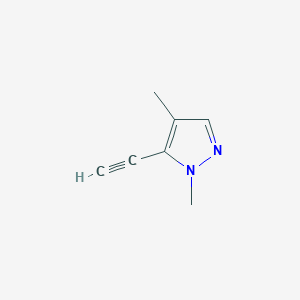
![1-(2-hydroxyethyl)-4-((3-nitrobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2949851.png)
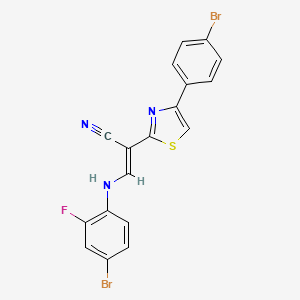
![(Z)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2949854.png)
![1-(Oxolan-2-ylmethyl)-3-thiophen-2-ylsulfonylpyrrolo[3,2-b]quinoxalin-2-amine](/img/structure/B2949857.png)

![N-benzyl-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2949859.png)